6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves several steps:
Starting Material: The process begins with 2-hydroxy-4-methoxybenzaldehyde.
Reaction with Chloroacetic Acid: This step forms an intermediate compound.
Formation of 6-Methoxybenzofuran: This occurs in the presence of acetic anhydride.
Demethylation: The final step involves demethylation using sodium 1-dodecanethiolate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be safe, cost-effective, and environmentally friendly. The process is scalable, with production scales exceeding 2.6 kg achieved in good overall yield .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including anti-viral and anti-oxidative activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzofuran: Shares a similar core structure but lacks the carboxylic acid group.
2,3-Dihydrobenzofuran-2-carboxylic acid: Similar structure but lacks the hydroxyl group at the C-6 position.
Uniqueness
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both the hydroxyl group at the C-6 position and the carboxylic acid group at the C-2 position.
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8,10H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMGDTBLGJJUAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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